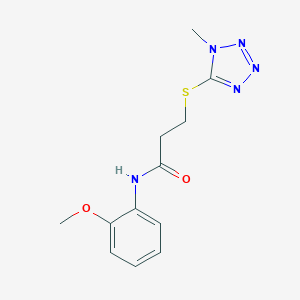![molecular formula C14H14N2O2S2 B270029 N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B270029.png)
N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide, also known as MTAA, is a chemical compound that has been studied for its potential applications in scientific research. MTAA is a thiazole-based compound that has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide is believed to act by binding to specific proteins and affecting their function. It has been shown to selectively bind to proteins that contain a specific amino acid sequence, which is believed to be involved in protein-protein interactions. N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been used in studies to investigate the role of these proteins in various biological processes, including cell signaling and gene expression.
Biochemical and Physiological Effects:
N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been shown to have various biochemical and physiological effects, including its ability to selectively bind to specific proteins and affect their function. It has been used in studies to investigate the role of these proteins in various biological processes, including cell signaling and gene expression. N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has also been shown to have potential applications in the diagnosis and treatment of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has several advantages for use in lab experiments, including its ability to selectively bind to specific proteins and its potential applications in the diagnosis and treatment of cancer and other diseases. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide, including its use as a tool for studying protein-protein interactions, its potential applications in the diagnosis and treatment of cancer and other diseases, and its use as a fluorescent probe for imaging biological systems. Further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in other areas of scientific research.
Synthesemethoden
N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide can be synthesized using various methods, including the reaction of 4-methyl-2-mercaptobenzothiazole with acetic anhydride and acetic acid to form the intermediate compound, which is then reacted with 4-chloroacetylphenyl isothiocyanate to produce N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide. Another method involves the reaction of 4-methyl-2-mercaptobenzothiazole with 4-chloroacetylphenyl isothiocyanate in the presence of a base to form N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been studied for its potential applications in scientific research, including its use as a fluorescent probe for imaging biological systems, as a potential drug candidate for the treatment of cancer and other diseases, and as a tool for studying protein-protein interactions. N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been shown to selectively bind to certain proteins and has been used in studies to investigate their function and interactions.
Eigenschaften
Produktname |
N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide |
|---|---|
Molekularformel |
C14H14N2O2S2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
N-[4-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C14H14N2O2S2/c1-9-7-19-14(15-9)20-8-13(18)11-3-5-12(6-4-11)16-10(2)17/h3-7H,8H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
YNAVDVFLCREEJG-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)NC(=O)C |
Kanonische SMILES |
CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine](/img/structure/B269948.png)


![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone](/img/structure/B269960.png)
![N-[4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B269961.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269965.png)
![Ethyl 4,5-dimethyl-2-({[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B269966.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269967.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269968.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269971.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269975.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269977.png)
![N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269979.png)